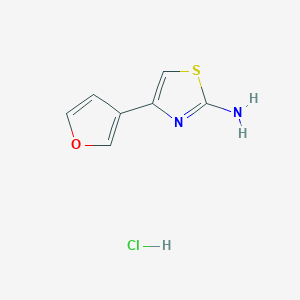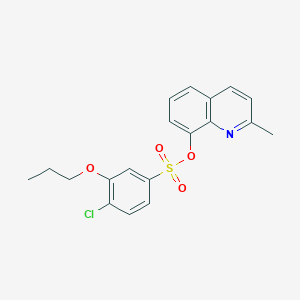
N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a complex organic molecule. It contains a tert-butyl group, a phenyl ring, a pyridine ring, and a hydrazinecarboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl group, for example, is often introduced using tert-butyl chloride in a substitution reaction . The hydrazinecarboxamide group could potentially be introduced using a suitable hydrazine and a carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a central pyridine ring (a six-membered ring with one nitrogen atom), with various groups attached. These would include a phenyl ring (a six-membered carbon ring) with a tert-butyl group attached, and a hydrazinecarboxamide group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The tert-butyl group is quite inert, but the phenyl ring could potentially undergo electrophilic aromatic substitution. The hydrazinecarboxamide group could potentially be involved in reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its complexity. Its solubility would depend on the exact nature of the functional groups and their arrangement .Scientific Research Applications
Synthesis and Mechanistic Studies
Research in synthetic chemistry has explored the synthesis of complex molecules through hydrazination and other reactions involving similar compounds. For instance, Nordin et al. (2016) discussed the unexpected cleavage of C–S bond in the hydrazination process of related nicotinate esters, providing insights into the mechanisms and kinetic studies through computational approaches (Nordin, Ariffin, Daud, & Sim, 2016).
Antimicrobial and Anti-inflammatory Activity
Several studies have synthesized analogs to investigate their biological activities. Rajasekaran, Sivakumar, & Jayakar (1999) synthesized N-hydroxy methyl derivatives and evaluated their anti-inflammatory activity, highlighting the potential therapeutic applications of such compounds (Rajasekaran, Sivakumar, & Jayakar, 1999).
Cytotoxicity and Anticancer Properties
Hassan, Hafez, & Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds is a significant area of research. Abdalha et al. (2011) explored the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, contributing to the development of new methods for preparing structurally diverse molecules (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Novel Synthesis Methods and Structural Analysis
Innovative synthesis methods and structural analysis of complex molecules are crucial for advancing chemical research. For example, Xia (2001) detailed the synthesis and crystal structure of a novel compound through the reaction of specific carboxylic acid with hydrazine, enhancing the understanding of molecular structures and interactions (Xia, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-5-7-18(8-6-17)15-29-16-19(9-14-22(29)30)23(31)27-28-24(32)26-21-12-10-20(11-13-21)25(2,3)4/h5-14,16H,15H2,1-4H3,(H,27,31)(H2,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGFLPOUANSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2439557.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2439567.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)



![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)